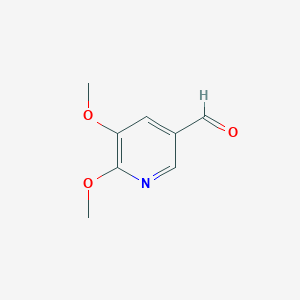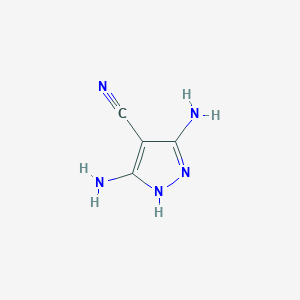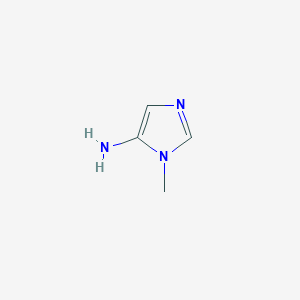![molecular formula C6H4N2S B1315820 Thiazolo[4,5-c]pyridin CAS No. 273-75-6](/img/structure/B1315820.png)
Thiazolo[4,5-c]pyridin
Übersicht
Beschreibung
Thiazolo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites in its structure allows for extensive modifications, leading to the development of various polyfunctional analogs with diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Thiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of herbicides and fungicides.
Wirkmechanismus
Target of Action
Thiazolo[4,5-c]pyridine derivatives have been identified as potent inhibitors of certain proteins, such as c-KIT . c-KIT is a promising therapeutic target against gastrointestinal stromal tumor (GIST) .
Mode of Action
The mode of action of Thiazolo[4,5-c]pyridine derivatives involves the inhibition of the c-KIT protein . These compounds are capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib .
Biochemical Pathways
The biochemical pathways affected by Thiazolo[4,5-c]pyridine derivatives are primarily related to the inhibition of c-KIT. This inhibition leads to a substantial suppression of the proliferation of GIST-T1 and HMC1.2 cancer cells .
Result of Action
The result of Thiazolo[4,5-c]pyridine derivatives’ action is the significant inhibition of c-KIT and the substantial suppression of the proliferation of GIST-T1 and HMC1.2 cancer cells . Moreover, these compounds possess differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells .
Biochemische Analyse
Biochemical Properties
Thiazolo[4,5-c]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of thiazolo[4,5-c]pyridine is with the enzyme c-KIT, a receptor tyrosine kinase that is involved in cell signaling pathways. Thiazolo[4,5-c]pyridine derivatives have been shown to inhibit c-KIT activity, which can be beneficial in overcoming drug resistance in certain cancers . Additionally, thiazolo[4,5-c]pyridine interacts with other proteins involved in cell proliferation and apoptosis, further highlighting its importance in biochemical research.
Cellular Effects
Thiazolo[4,5-c]pyridine has been observed to have significant effects on various types of cells and cellular processes. In cancer cells, thiazolo[4,5-c]pyridine derivatives can inhibit cell proliferation and induce apoptosis by blocking c-KIT signaling pathways . This compound also influences gene expression and cellular metabolism, leading to changes in cell function. For example, thiazolo[4,5-c]pyridine has been shown to suppress the migration and invasion of cancer cells, thereby reducing their metastatic potential .
Molecular Mechanism
The molecular mechanism of action of thiazolo[4,5-c]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Thiazolo[4,5-c]pyridine binds to the active site of c-KIT, inhibiting its kinase activity and preventing downstream signaling events that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. Additionally, thiazolo[4,5-c]pyridine can modulate the expression of genes involved in cell growth and differentiation, further contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazolo[4,5-c]pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Thiazolo[4,5-c]pyridine has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to thiazolo[4,5-c]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of thiazolo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, thiazolo[4,5-c]pyridine has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage of thiazolo[4,5-c]pyridine to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
Thiazolo[4,5-c]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes that thiazolo[4,5-c]pyridine interacts with is cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Thiazolo[4,5-c]pyridine can modulate the activity of cytochrome P450, affecting the metabolic flux and levels of metabolites in cells. This interaction can influence the pharmacokinetics and pharmacodynamics of thiazolo[4,5-c]pyridine, as well as its potential drug-drug interactions.
Transport and Distribution
Thiazolo[4,5-c]pyridine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Thiazolo[4,5-c]pyridine has been shown to accumulate in the cytoplasm and nucleus of cells, where it exerts its biochemical effects. The distribution of thiazolo[4,5-c]pyridine within tissues can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of thiazolo[4,5-c]pyridine is critical for its activity and function. Thiazolo[4,5-c]pyridine is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, thiazolo[4,5-c]pyridine can be phosphorylated or acetylated, which can influence its localization and activity within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-c]pyridine typically involves the annulation of thiazole and pyridine rings. One common method includes the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol at room temperature . Another approach involves the use of ortho-amino(diisopropyldithiocarbamato)pyridine, carboxylic acid, and phosphorus oxychloride .
Industrial Production Methods: Industrial production of thiazolo[4,5-c]pyridine derivatives often employs high-throughput screening and computational chemistry techniques to optimize reaction conditions and yields. The use of catalytic amounts of N-methylmorpholine and AcONa has been reported to achieve high yields of 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones .
Analyse Chemischer Reaktionen
Types of Reactions: Thiazolo[4,5-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[5,4-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Uniqueness: Thiazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of multiple reactive sites, which allow for extensive functionalization and the development of diverse analogs with various biological activities .
Eigenschaften
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-7-3-5-6(1)9-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPLAFRCDDWERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of thiazolo[4,5-c]pyridine and are there any notable derivatives?
A1: Thiazolo[4,5-c]pyridine is a bicyclic heterocyclic compound consisting of a thiazole ring fused to a pyridine ring. Researchers have explored various substitutions on this scaffold. For example, [] describes the synthesis of derivatives with substitutions at the 4- and 6-positions of the thiazolo[4,5-c]pyridine core for structure-activity relationship studies. Another study [] investigated 2-substituted thiazolo[4,5-c]pyridines as potential amplifiers of phleomycin activity.
Q2: How does the presence of the nitrogen atom in the thiazolo[4,5-c]pyridine core influence its chemical properties?
A2: The nitrogen atom in the pyridine ring significantly impacts the compound's properties. Research on 5-substituted benzothiazoles and thiazolo[4,5-c]pyridine [, ] demonstrated the influence of the nitrogen atom's polar effects on base-catalyzed hydrogen-deuterium exchange reactions. This highlights the importance of the nitrogen's presence in modulating reactivity and potential biological interactions.
Q3: Can thiazolo[4,5-c]pyridine derivatives be synthesized efficiently?
A3: Yes, several synthetic routes have been developed. [] describes a single-step synthesis of thiazolo[5,4-b]pyridines and thiazolo[5,4-c]pyridines from chloronitropyridines and thioamides or thioureas. Additionally, [] explores the chemistry of 1,2,3-dithiazoles and their use in preparing thiazolo[4,5-c]pyridine-2-carbonitrile.
Q4: Has the thiazolo[4,5-c]pyridine scaffold been investigated for its potential biological activity?
A4: Yes, researchers have explored its potential in medicinal chemistry. One study [] investigated derivatives of thiazolo[4,5-c]pyridine as potential mGlu5 receptor antagonists. This suggests the scaffold's potential as a starting point for developing novel therapeutics.
Q5: Are there specific analytical techniques used to characterize thiazolo[4,5-c]pyridine and its derivatives?
A5: [] provides an example of using X-ray crystallography to determine the crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine. This technique provides valuable insights into the compound's three-dimensional structure and bonding properties.
Q6: Beyond its potential use in medicinal chemistry, are there other applications for thiazolo[4,5-c]pyridine?
A6: While the provided research primarily focuses on the compound's biological activity and synthetic methods, the unique structural features of thiazolo[4,5-c]pyridine, especially with diverse substitutions [], suggest potential applications in other fields. These could include areas like materials science or as ligands in coordination chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)












